Methyl 2-(benzylthio)nicotinate
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Overview
Description
Methyl 2-(benzylthio)nicotinate (MBTN) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MBTN belongs to the class of nicotinates, which are compounds that contain a nicotinic acid moiety. The benzylthio group in MBTN makes it a thionicotinate, a subclass of nicotinates. MBTN has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of Methyl 2-(benzylthio)nicotinate is not fully understood. This compound has been shown to interact with DNA and proteins, suggesting that it may affect gene expression and protein function. This compound has also been shown to have antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory activity. This compound has been shown to have a protective effect against oxidative stress. This compound has been shown to affect the expression of genes involved in lipid metabolism.
Advantages and Limitations for Lab Experiments
Methyl 2-(benzylthio)nicotinate has several advantages for use in lab experiments. This compound is a fluorescent probe, which makes it useful for studying the binding of proteins to DNA. This compound is also a precursor for the synthesis of other compounds with potential biological activity. However, this compound has some limitations. This compound is not water-soluble, which limits its use in aqueous environments. This compound is also sensitive to light, which may affect its stability.
Future Directions
There are several future directions for the study of Methyl 2-(benzylthio)nicotinate. This compound could be further optimized for use as a drug delivery system. This compound could also be used as a tool for studying gene expression and protein function. This compound could be studied for its potential use in the treatment of cancer and other diseases. This compound could also be studied for its potential use in agriculture as a pesticide or herbicide.
Conclusion
In conclusion, this compound is a compound that has potential applications in scientific research. This compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound could be further studied for its potential use as a drug delivery system, its effects on gene expression and protein function, and its potential use in the treatment of cancer and other diseases.
Synthesis Methods
Methyl 2-(benzylthio)nicotinate can be synthesized through a multi-step process starting from nicotinic acid. The first step involves the protection of the carboxylic acid group of nicotinic acid with a tert-butyl group. The second step involves the conversion of the protected nicotinic acid to a chloride derivative. The third step involves the reaction of the chloride derivative with benzyl mercaptan to produce this compound. The final step involves the removal of the tert-butyl group to obtain the final product. The synthesis of this compound has been optimized to improve yield and purity.
Scientific Research Applications
Methyl 2-(benzylthio)nicotinate has been studied for its potential applications in scientific research. This compound has been used as a fluorescent probe to study the binding of proteins to DNA. This compound has also been used as a precursor for the synthesis of other compounds with potential biological activity. This compound has been studied for its potential use as a drug delivery system due to its ability to cross cell membranes.
properties
IUPAC Name |
methyl 2-benzylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOBYLTIKHPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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